2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is an intricate chemical compound that finds its place in the nexus of medicinal chemistry and molecular biology. Its structure presents a combination of pyridinyl and pyrimidinone moieties, making it a versatile candidate for various biochemical applications. This compound has piqued the interest of researchers due to its potential therapeutic properties and wide range of chemical reactivity.
Properties
IUPAC Name |
2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-12-21-7-4-16(15)26-13-14-5-9-23(10-6-14)18-11-19(25)24-8-2-1-3-17(24)22-18/h1-4,7-8,11-12,14H,5-6,9-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTCEMVXCCVRHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=CC(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting with the functionalization of the 3-chloropyridine moiety. The following represents a general outline of the synthetic route:
Chloropyridine Functionalization: The initial step involves reacting 3-chloropyridine with a piperidine derivative under nucleophilic substitution conditions to introduce the piperidinyl group.
O-Methylation: Following this, the intermediate product undergoes methylation to introduce the oxymethyl group.
Pyrimidinone Formation: The final step includes the formation of the pyrido[1,2-a]pyrimidin-4-one ring system through cyclization reactions involving appropriate reagents and conditions such as anhydrous environments and high temperatures.
Industrial Production Methods
For industrial scale production, optimizing the synthesis steps for higher yield and purity is crucial. This involves refining reaction conditions, employing continuous flow chemistry to ensure consistent production rates, and using catalysts to lower energy requirements. Purification processes like recrystallization and chromatography are essential to isolate the final product with desired specifications.
Chemical Reactions Analysis
Types of Reactions
The compound 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: It can be oxidized in the presence of strong oxidizing agents such as potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can modify certain functional groups, potentially altering biological activity.
Substitution: Halogen exchange or nucleophilic substitutions can occur, especially at the chloropyridinyl site.
Common Reagents and Conditions
Oxidation: Potassium permanganate, dichromate under acidic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Using nucleophiles such as amines or thiols in aprotic solvents like dimethyl sulfoxide.
Major Products
These reactions can yield various derivatives which can be tested for enhanced biological activity or stability.
Scientific Research Applications
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is studied across various scientific disciplines:
Chemistry: It's investigated for its unique reactivity and potential to form complex structures, which could lead to new materials or catalysts.
Biology: The compound is evaluated for its interactions with enzymes and proteins, exploring potential inhibitory effects or enzyme modulation.
Medicine: Potential therapeutic applications are explored, including anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Used as an intermediate in the synthesis of other complex molecules, potentially leading to pharmaceuticals, agrochemicals, or specialty chemicals.
Mechanism of Action
The precise mechanism of action depends on the specific biological target but often involves binding to active sites on enzymes or receptors. This binding can inhibit or modulate the activity of these proteins, leading to altered biological pathways. The molecular targets often include kinases, G-protein coupled receptors, or ion channels, each playing a critical role in cellular function.
Comparison with Similar Compounds
Compared to similar compounds, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits unique properties:
Structural Uniqueness: Its combination of pyridine, piperidine, and pyrimidinone moieties offers a distinct configuration not commonly found in other compounds.
Reactivity: Its chemical reactivity is enhanced by the presence of multiple reactive sites, offering opportunities for diverse chemical modifications.
List of Similar Compounds
2-(4-{[(3-bromopyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
2-(4-{[(3-fluoropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
2-(4-{[(3-hydroxypyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one.
These similar compounds share a core structure but exhibit different reactivity and biological activities, making this compound an interesting and valuable compound in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
